2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol
Overview
Description
2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol, also known as PBE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBE is a benzimidazole derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis, reducing angiogenesis, and suppressing tumor metastasis. 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol also has potential as a therapeutic agent for diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol has shown promise in neurological disorders such as Alzheimer's disease, as it has been shown to improve cognitive function and reduce oxidative stress.
Mechanism of Action
The mechanism of action of 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with various cellular targets, including proteins and enzymes. 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol has been shown to inhibit the activity of histone deacetylases, leading to the upregulation of tumor suppressor genes and the induction of apoptosis in cancer cells. 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol also inhibits the activity of protein kinase C, which is involved in the regulation of glucose metabolism and insulin signaling. In neurological disorders, 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. In cancer cells, 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol has been shown to reduce the expression of proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol also reduces the expression of proteins involved in angiogenesis, leading to the suppression of tumor growth and metastasis. In diabetes, 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of proteins involved in glucose metabolism and insulin signaling. In neurological disorders, 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol has been shown to improve cognitive function and reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol in lab experiments is its potential therapeutic applications in various diseases, making it a promising target for drug development. 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol is also relatively easy to synthesize and purify, making it accessible for research purposes. However, one of the limitations of using 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol in lab experiments is its potential toxicity, as high doses of 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol have been shown to cause liver and kidney damage in animal models. Additionally, the mechanism of action of 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol is not fully understood, and further research is needed to elucidate its cellular targets and signaling pathways.
Future Directions
There are several future directions for research on 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol, including its potential therapeutic applications in other diseases, its mechanism of action, and its toxicity. One potential area of research is the use of 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol in autoimmune diseases, as it has been shown to modulate the immune response in animal models. Additionally, further research is needed to understand the cellular targets and signaling pathways of 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol, which could lead to the development of more specific and effective therapeutic agents. Finally, more studies are needed to determine the toxicity of 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol and its potential side effects in humans, which could inform the development of safe and effective drugs.
properties
IUPAC Name |
2-[1-(2-phenylethyl)benzimidazol-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-13-11-17-18-15-8-4-5-9-16(15)19(17)12-10-14-6-2-1-3-7-14/h1-9,20H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQVNZRFYZAFDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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